molecular formula C13H20N2O2 B8170145 1-(3-Cyclohexyl-propyl)-1H-pyrazole-4-carboxylic acid

1-(3-Cyclohexyl-propyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8170145
M. Wt: 236.31 g/mol
InChI Key: UGCFTYAVVXLWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclohexyl-propyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a cyclohexyl group attached to a propyl chain, which is further connected to a pyrazole ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(3-Cyclohexyl-propyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexyl-propyl precursor, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for higher yields and purity.

Chemical Reactions Analysis

1-(3-Cyclohexyl-propyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of corresponding carboxylate salts or esters.

Scientific Research Applications

1-(3-Cyclohexyl-propyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-propyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Cyclohexyl-propyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Cyclohexyl-propyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group attached to a different position on the pyrazole ring.

    1-(3-Cyclohexyl-propyl)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at a different position.

    Cyclohexyl-propyl derivatives: Compounds with similar cyclohexyl-propyl chains but different functional groups attached to the pyrazole ring.

These comparisons highlight the uniqueness of this compound in terms of its specific structural configuration and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3-cyclohexylpropyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-13(17)12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h9-11H,1-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCFTYAVVXLWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.